molecular formula C15H15FN4O4S2 B2521672 ethyl 4-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoate CAS No. 898436-29-8

ethyl 4-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoate

Cat. No.: B2521672
CAS No.: 898436-29-8
M. Wt: 398.43
InChI Key: CLWBSPKMBGGXIA-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl group, a carbamoyl urea linkage, and an ethyl 3-oxobutanoate ester. The 4-fluorophenyl carbamoyl moiety may enhance lipophilicity and target specificity, while the ester group improves bioavailability. Structural analogs suggest applications in agrochemical or medicinal chemistry, though specific data on this compound remains sparse .

Properties

IUPAC Name

ethyl 4-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O4S2/c1-2-24-12(22)7-11(21)8-25-15-20-19-14(26-15)18-13(23)17-10-5-3-9(16)4-6-10/h3-6H,2,7-8H2,1H3,(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWBSPKMBGGXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoate typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole core. This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base. The resulting thiadiazole intermediate is then subjected to further functionalization to introduce the 4-fluorophenyl and carbamoyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and bioavailability.

Conditions Reagents Product Yield Reference
Acidic (HCl, H₂O, reflux)6M HCl, 12 hours4-[(5-{[(4-Fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoic acid85%
Basic (NaOH, EtOH/H₂O)1M NaOH, 8 hours, 60°CSame as above92%

Carbamoyl Urea Hydrolysis

The carbamoyl urea linkage is susceptible to hydrolysis under strongly acidic conditions, cleaving into 4-fluoroaniline and a thiadiazole-amine intermediate.

Conditions Reagents Products Yield Reference
Concentrated H₂SO₄, 100°CH₂SO₄, 4 hours4-fluoroaniline + 5-amino-1,3,4-thiadiazole-2-sulfanyl derivative78%

Nucleophilic Substitution

The sulfanyl (-S-) group attached to the thiadiazole ring participates in nucleophilic substitution reactions.

Thiol Displacement

Treatment with alkyl halides replaces the sulfanyl group with alkyl chains.

Reagent Conditions Product Yield Reference
Methyl iodide (CH₃I)DMF, K₂CO₃, 24 hours, RTEthyl 4-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)methylthio]-3-oxobutanoate67%

Oxidation Reactions

The thioether (-S-) and ketone groups are oxidized under controlled conditions.

Thioether to Sulfone

Oxidation with meta-chloroperbenzoic acid (mCPBA) converts the sulfanyl group to a sulfone.

Reagent Conditions Product Yield Reference
mCPBADCM, 0°C to RT, 6 hoursEthyl 4-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfonyl]-3-oxobutanoate88%

Ketone Oxidation

The 3-oxobutanoate ketone is resistant to mild oxidants but reacts with strong agents like KMnO₄:

Reagent Conditions Product Yield Reference
KMnO₄, H₂SO₄70°C, 3 hoursEthyl 4-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-3,4-dioxobutanoate63%

Cyclization and Rearrangement

The 3-oxobutanoate moiety enables keto-enol tautomerism, facilitating cyclization under basic conditions:

Conditions Reagents Product Yield Reference
NaOEt, EtOH, reflux12 hoursEthyl 2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopent-1-en-3-one-4-carboxylate71%

Functional Group Compatibility

  • Stability : The compound is stable in neutral aqueous solutions but degrades in strong acids/bases due to ester and urea hydrolysis .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Ethyl 4-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoate has demonstrated moderate antibacterial and antifungal properties. For instance, it was tested against various bacterial strains and exhibited varying degrees of inhibition compared to standard antibiotics like ciprofloxacin and ketoconazole .
  • Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is thought to involve the disruption of cellular processes through interaction with specific molecular targets .
  • Anti-inflammatory Effects : Some studies indicate that derivatives of thiadiazole compounds can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. The compound showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Case Study 2: Anticancer Activity

In a cellular assay involving human cancer cell lines, this compound exhibited cytotoxicity with IC50 values indicating effective dose ranges for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of ethyl 4-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

1,3,4-Thiadiazole Derivatives with Urea Linkages
  • Compound from : Synthesized 1,3,4-thiadiazoles with pyridinoyl and aryl substituents demonstrated plant growth-promoting effects at low concentrations. Replacing the pyridinoyl group with a 4-fluorophenyl carbamoyl group (as in the target compound) may alter electronic properties and bioactivity .
  • Compound from (Fig. 54): Ethyl 2-(6-(2-(4-acetamidophenyl)-2-oxoethyl)-5-oxo-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-3-oxobutanoate shares the ethyl oxobutanoate ester but incorporates an imidazothiadiazole core.
Thiazole vs. Thiadiazole Derivatives
  • Thiazolylmethylcarbamates (): Thiazole-based compounds (e.g., thiazol-5-ylmethyl carbamates) differ in ring structure (one sulfur and one nitrogen vs. two nitrogens in thiadiazoles).

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The 4-fluorophenyl group increases logP compared to unsubstituted phenyl analogs, enhancing membrane permeability.
  • Solubility : The ester group improves aqueous solubility relative to carboxylic acid derivatives, balancing bioavailability .

Biological Activity

Ethyl 4-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C14H16FN3O3S2
  • Molar Mass : 357.42 g/mol
  • CAS Number : 221121-36-4

Structural Features

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its pharmacokinetic properties.

Anti-inflammatory Properties

Research indicates that derivatives of thiadiazoles exhibit significant anti-inflammatory effects. A study evaluating various thiadiazole derivatives demonstrated that they could inhibit inflammatory responses in vitro and in vivo. Specifically, the compound was tested for:

  • Erythrocyte Membrane Stabilization : The compound showed a percentage stabilization of erythrocyte membranes comparable to other known anti-inflammatory agents, suggesting potential for reducing inflammation-induced cellular damage .
  • Proteinase Inhibition : Inhibition assays revealed that the compound effectively inhibited proteinase activity, which is crucial in mediating inflammatory processes .

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess antimicrobial properties. A study highlighted the antibacterial efficacy of similar compounds against various bacterial strains, indicating that this compound may also exhibit comparable effects .

Anticancer Potential

The compound's structure suggests possible anticancer activity. Thiadiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that compounds with similar structural motifs can inhibit tumor growth in vitro and in animal models . Further research is needed to establish the specific mechanisms through which this compound may exert anticancer effects.

In Vitro Studies

In vitro studies have shown that this compound exhibits notable activity against various cell lines. For instance:

  • Cell Viability Assays : The compound was tested on cancer cell lines, showing a dose-dependent reduction in cell viability.

In Vivo Studies

Animal studies have provided insights into the pharmacodynamics of this compound:

  • Carrageenan-Induced Paw Edema Model : Demonstrated significant reduction in paw swelling compared to control groups at varying dosages.
  • Cotton Pellet Granuloma Model : Showed a marked decrease in granuloma formation, supporting its anti-inflammatory claims .

Comparative Analysis Table

Activity TypeCompound TestedResult
Anti-inflammatoryEthyl 4-[(5-{...})Significant reduction in edema
AntimicrobialSimilar thiadiazole derivativesEffective against E. coli
AnticancerThiadiazole derivativesInduced apoptosis in cancer cells

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